Mercury bis(trifluoroacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

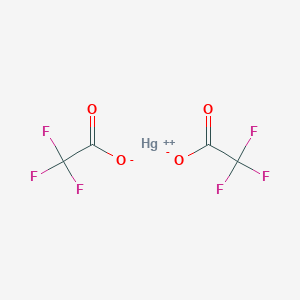

Mercury bis(trifluoroacetate), also known as bis(trifluoroacetoxy)mercury or mercuric trifluoroacetate, is a chemical compound with the formula Hg(CF3COO)2. It is a crystalline solid that is used as a reagent in organic synthesis, particularly in oxymercuration reactions. The compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical processes.

Méthodes De Préparation

Mercury bis(trifluoroacetate) can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The general reaction is as follows:

HgO+2CF3COOH→Hg(CF3COO)2+H2O

In industrial settings, the production of mercury bis(trifluoroacetate) involves similar methods but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Reaction with Disilenes

Mercury bis(trifluoroacetate) reacts with disilenes (R₂Si=SiR₂) to form 1,2-bis(trifluoroacetoxy)disilanes. Key observations from low-temperature NMR studies ( ):

| Reaction Conditions | Intermediate Observed | Final Product |

|---|---|---|

| Tetrahydrofuran (THF) | π-Complex (Hg-Si σ-bond) | 1,2-Bis(trifluoroacetoxy)disilane |

| Temperature: Below -15°C | Proposed structure: 7 , 8a,b | Yield: >85% (for R = Me, Ph) |

This reaction proceeds through a mercury-silicon σ-bonded intermediate, confirmed by NMR spectral shifts at low temperatures. The stereochemical outcome suggests a concerted addition mechanism.

Oxymercuration Reactions

The compound facilitates oxymercuration of alkenes and alkynes. In a representative process ():

textRCH=CH₂ + Hg(CF₃COO)₂ → RCH(OHgCF₃COO)-CH₂(CF₃COO)

-

Regioselectivity : Follows Markovnikov addition

-

Solvent Compatibility : Works in THF, DCM, and ethers

-

Demercuration : Achieved via NaBH₄ or LiAlH₄ to yield alcohols

Cyclization Processes

Hg(CF₃COO)₂ induces cyclization in unsaturated substrates, critical for synthesizing heterocycles ():

| Substrate Type | Product | Conditions |

|---|---|---|

| 1,5-Dienes | 5-Membered carbocycles | RT, 12 h, THF |

| Propargyl amines | Pyrrolidine derivatives | 0°C → RT, 24 h |

| Allyl ethers | Tetrahydrofuran analogs | Reflux, 6 h |

These reactions exploit mercury's electrophilicity to activate π-systems, enabling ring closure with minimal byproducts.

Reductive Decyanation

The compound participates in reductive decyanation reactions, particularly for nitrile-containing precursors ():

textRCN + Hg(CF₃COO)₂ → RHgCF₃COO + HCN

-

Scope : Effective for aromatic and aliphatic nitriles

-

Limitation : Steric hindrance reduces yields in branched substrates

Mechanistic Insights

-

Lewis Acid Behavior : The Hg²⁺ center acts as a strong electrophile, polarizing bonds in substrates ( ).

-

Intermediate Stability : π-Complexes with disilenes exhibit half-lives >2 hrs at -15°C but decompose rapidly above 0°C ( ).

-

Electron-Withdrawing Effect : Trifluoroacetate ligands enhance mercury's electrophilicity compared to acetate analogs.

Applications De Recherche Scientifique

Mercury bis(trifluoroacetate) has several applications in scientific research:

Chemistry: It is widely used as a reagent in organic synthesis, particularly in oxymercuration reactions, which are important for the formation of alcohols from alkenes.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research involving mercury bis(trifluoroacetate) includes its potential use in the development of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mécanisme D'action

The mechanism of action of mercury bis(trifluoroacetate) involves the formation of a π-complex intermediate during reactions with aromatic compounds. This intermediate is formed rapidly and is crucial for the subsequent steps in the reaction. The compound’s high reactivity is attributed to the strong electron-withdrawing effect of the trifluoroacetate groups, which enhances the electrophilic nature of the mercury center .

Comparaison Avec Des Composés Similaires

Mercury bis(trifluoroacetate) can be compared with other mercury-based compounds such as:

Mercury(II) acetate: Similar to mercury bis(trifluoroacetate), but with acetate groups instead of trifluoroacetate. It is less reactive and selective in oxymercuration reactions.

Mercury(II) chloride: Used in various chemical reactions but lacks the high selectivity and reactivity of mercury bis(trifluoroacetate).

Bis(trifluoromethyl)mercury: Another mercury compound that serves as a source of difluorocarbene, but with different reactivity and applications.

Mercury bis(trifluoroacetate) is unique due to its high reactivity, selectivity, and the strong electron-withdrawing effect of the trifluoroacetate groups, making it a valuable reagent in organic synthesis and other scientific research applications.

Propriétés

Numéro CAS |

13257-51-7 |

|---|---|

Formule moléculaire |

C2HF3HgO2 |

Poids moléculaire |

314.62 g/mol |

Nom IUPAC |

mercury;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7); |

Clé InChI |

CPJNAQDRGJNWFC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2] |

SMILES canonique |

C(=O)(C(F)(F)F)O.[Hg] |

Key on ui other cas no. |

13257-51-7 |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Mercury bis(trifluoroacetate) in the reductive decyanation of α-aminonitriles?

A1: While the provided abstracts don't explicitly detail the mechanism, [, ] indicate that Mercury bis(trifluoroacetate) is used in conjunction with Sodium cyanoborohydride to achieve the reductive decyanation of α-aminonitriles. This suggests that Mercury bis(trifluoroacetate) likely acts as a Lewis acid catalyst, activating the nitrile group for subsequent reduction by Sodium cyanoborohydride. This methodology enables the indirect monoalkylation of primary and secondary amines. [, ]

Q2: Are there any structural studies on Mercury bis(trifluoroacetate) or its complexes?

A2: Yes. One of the provided research articles discusses the crystal structure of a complex containing Mercury bis(trifluoroacetate). [] The study reports the structure of μ‐[2,4,6‐tri(2‐pyridyl)‐1,3,5‐triazine]‐bis[bis(trifluoroacetato)mercury(II)], providing insights into the coordination chemistry of Mercury bis(trifluoroacetate). This type of structural information can be valuable for understanding the reactivity and potential applications of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.